7-Bromochroman-3-one
Description
Significance of the Chromanone Core in Organic and Medicinal Chemistry
The chromanone (or chroman-4-one) scaffold is a privileged structure in medicinal chemistry. jrespharm.com This heterobicyclic system is a core component of a wide array of naturally occurring compounds and synthetic molecules that exhibit significant biological activities. jrespharm.com The structural rigidity and the synthetic accessibility of the chromanone core make it an attractive template for the design and development of new therapeutic agents. nih.gov
Chromanone derivatives have been investigated for a multitude of pharmacological applications. Research has shown that compounds containing the chromanone moiety can possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties. jrespharm.com The versatility of the chromanone structure allows for modifications at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects.
While the chroman-4-one isomer is more widely studied, the chroman-3-one (B94795) structure is also an important, albeit less common, motif. It serves as a key intermediate in the synthesis of various natural products and bioactive chromans. nih.gov However, the development of efficient synthetic methods for chroman-3-ones has been historically challenging, which may contribute to their relatively lower representation in the scientific literature compared to chroman-4-ones. nih.govnih.gov
Overview of Research Trajectories for Halogenated Chromanones
The introduction of halogen atoms into the chromanone scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Research into halogenated chromanones follows several key trajectories:
Enhancement of Biological Activity: Studies on various heterocyclic compounds have shown that the incorporation of halogens, such as bromine or chlorine, can lead to an enhancement of their therapeutic properties. For instance, halogenated derivatives of coumarins, which are structurally related to chromanones, have demonstrated significant antiproliferative effects against cancer cell lines. mdpi.com
Probes for Mechanistic Studies: Halogenated analogs are often synthesized to serve as tools for studying biological pathways. The specific electronic properties of the halogen atom can help in understanding the structure-activity relationships of a class of compounds.
Synthetic Intermediates: The carbon-halogen bond provides a reactive handle for further synthetic transformations. Halogenated chromanones are valuable precursors for creating more complex molecules through reactions like cross-coupling, which allows for the introduction of new functional groups. angenechemical.com
While a significant body of research exists for halogenated chroman-4-ones, the specific research trajectory for 7-Bromochroman-3-one is less defined in publicly accessible literature. Its primary role appears to be that of a building block for creating a diversity of other chemical structures. angenechemical.com The bromine atom at the 7-position offers a site for synthetic elaboration, allowing for the construction of a library of novel chroman-3-one derivatives for further investigation.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTUXLBZBRFDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737485 | |
| Record name | 7-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-11-4 | |
| Record name | 7-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 7 Bromochroman 3 One
Established Synthetic Routes and Reaction Conditions
The primary and most well-documented method for the synthesis of 7-Bromochroman-3-one is through the electrophilic aromatic bromination of a chroman-3-one (B94795) precursor. This classic reaction type is a cornerstone of aromatic chemistry.
Electrophilic Aromatic Bromination of Chroman-3-one Precursors
Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. sinica.edu.tw In the context of synthesizing this compound, the chroman-3-one molecule is subjected to a brominating agent in the presence of a catalyst to facilitate the substitution. libretexts.org
The choice of brominating agent is critical in determining the reaction's efficiency and selectivity. Molecular bromine (Br₂) is a traditional and potent brominating agent. masterorganicchemistry.com However, due to its corrosive nature and high reactivity, which can lead to over-bromination, alternative reagents are often preferred. masterorganicchemistry.com
N-Bromosuccinimide (NBS) is a widely used alternative that provides a slow and constant supply of bromine radicals, which is particularly useful for allylic bromination. masterorganicchemistry.comlibretexts.org In the context of aromatic bromination, NBS, often activated by a catalyst, serves as a milder and more selective source of electrophilic bromine. organic-chemistry.org The reaction mechanism involves the in-situ generation of a low concentration of Br₂. libretexts.org Other brominating agents that have been developed for aromatic systems include N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly[N-bromobenzene-1,3-disulfonylamide] (PBBS), which have demonstrated high yields under mild conditions. organic-chemistry.org
Table 1: Common Brominating Agents for Aromatic Systems
| Brominating Agent | Formula | Key Characteristics |
| Bromine | Br₂ | Highly reactive, can lead to multiple substitutions. masterorganicchemistry.com |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Milder reagent, provides controlled bromination. masterorganicchemistry.comorganic-chemistry.org |
For less reactive aromatic rings or when using milder brominating agents, a Lewis acid catalyst is often necessary to enhance the electrophilicity of the bromine. libretexts.orglibretexts.org Iron(III) bromide (FeBr₃) is a common and effective catalyst for this purpose. wikipedia.org It functions by polarizing the Br-Br bond, creating a more potent electrophile that can attack the electron-rich benzene ring of the chroman-3-one. libretexts.org The mechanism involves the formation of a [Br-Br-FeBr₃] complex, which effectively delivers a "Br⁺" equivalent to the aromatic ring. libretexts.org The use of iron powder, which reacts with bromine to form FeBr₃ in situ, is also a common practice. rsc.org Other iron salts, such as iron(III) chloride, have also been shown to catalyze halogenation reactions. acs.org
Achieving high regioselectivity, the preferential reaction at a specific position, is a significant challenge in the synthesis of substituted aromatic compounds. In the bromination of chroman-3-one, the directing effects of the substituents on the benzene ring determine the position of bromine introduction. The ether oxygen is an ortho-, para-directing activator, while the carbonyl group is a meta-directing deactivator. The interplay of these electronic effects, along with steric considerations, influences the final product distribution.
To favor bromination at the 7-position, reaction conditions can be optimized. This can involve the choice of solvent, temperature, and catalyst system. For instance, the use of zeolites or other solid supports can induce para-selectivity due to the spatial constraints within their porous structures. mdpi.com Similarly, certain Lewis base catalysts have been shown to enhance the regioselectivity of bromination with N-halosuccinimides. organic-chemistry.org Theoretical calculations and experimental studies have been employed to understand and predict the regioselectivity in the bromination of various aromatic compounds, which can guide the rational design of synthetic strategies for this compound. mdpi.com
Role of Catalysts (e.g., Iron(III) Bromide)
Alternative Synthetic Pathways
While electrophilic bromination is a primary route, other synthetic strategies have been explored for the preparation of brominated chromanones.
Hydrogenation Addition of 7-Bromobenzopyrone
An alternative approach involves the hydrogenation of a pre-brominated precursor, 7-bromobenzopyrone (also known as 7-bromochromone). chemicalbook.comchemicalbook.com Hydrogenation is a chemical reaction that results in an addition of hydrogen, usually to unsaturated bonds like double or triple bonds. wikipedia.org In this case, the double bond in the pyrone ring of 7-bromochromone is reduced to a single bond, yielding the corresponding chromanone.
This reaction is typically carried out using a catalyst, such as Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride), under a hydrogen atmosphere. chemicalbook.comchemicalbook.com The reaction conditions, including solvent, pressure of hydrogen, temperature, and reaction time, are optimized to achieve a high yield of the desired this compound. chemicalbook.comchemicalbook.com This method offers the advantage of starting with a commercially available or readily synthesized brominated precursor, thereby ensuring the position of the bromine atom from the outset.
Table 2: Comparison of Synthetic Routes to this compound
| Synthetic Route | Starting Material | Key Reagents | Key Features |
| Electrophilic Bromination | Chroman-3-one | Brominating agent (e.g., NBS), Catalyst (e.g., FeBr₃) wikipedia.orgvulcanchem.com | Direct bromination of the pre-formed chromanone ring. vulcanchem.com |
| Hydrogenation | 7-Bromobenzopyrone | H₂, Catalyst (e.g., Wilkinson's catalyst) chemicalbook.comchemicalbook.com | Reduction of a brominated precursor. chemicalbook.comchemicalbook.com |
Cyclodehydration Approaches
Cyclodehydration represents a fundamental strategy for the synthesis of the chromanone ring system. This approach typically involves the intramolecular cyclization of a precursor molecule through the removal of a water molecule, often facilitated by a dehydrating agent or catalyst. In the context of this compound synthesis, a common precursor is a substituted 3-aryloxypropionic acid.
One widely reported method involves the acid-catalyzed cyclization of 3-(4-bromophenoxy)propanoic acid. The reaction is an intramolecular Friedel-Crafts acylation. Strong acids such as polyphosphoric acid (PPA) are effective for this transformation. ijcce.ac.ir The mechanism involves the protonation of the carboxylic acid to form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring at the ortho position relative to the ether linkage. A subsequent deprotonation step re-aromatizes the ring and yields the final 7-Bromochroman-4-one product.
More recently, solid acid catalysts like acid-activated montmorillonite (B579905) K-10 have been employed to achieve this transformation with high regioselectivity and yield. This method offers advantages such as easier work-up and reduced corrosive waste compared to traditional strong acids. The reaction is typically carried out by refluxing the 3-aryloxypropionic acid substrate with the K-10 catalyst in an anhydrous solvent like toluene. chemicalbook.com
Another cyclodehydration strategy involves the use of diacylhydrazines, which can be cyclized using various reagents like sulfuric acid or thionyl chloride to form oxadiazole structures. mdpi.com While not a direct route to chromanones, the powerful dehydrating agents used in these reactions, such as polyphosphoric acid, are also effective for the cyclization of the aforementioned 3-aryloxypropionic acids to form the desired chromanone ring. ijcce.ac.irmdpi.com
Industrial Scale Production Considerations and Efficiency
For the industrial-scale production of this compound, efficiency, cost-effectiveness, and safety are paramount. While several lab-scale syntheses exist, not all are amenable to large-scale manufacturing. Biosynce reports the capability to produce this compound from gram to hundreds of kilograms scale, indicating that viable industrial processes have been developed. biosynce.com
One documented method suitable for scale-up is the catalytic hydrogenation of the corresponding 7-Bromo-4H-chromen-4-one. chemicalbook.comchemicalbook.com This process utilizes Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride) to reduce the double bond in the pyran ring. chemicalbook.comchemicalbook.com The reaction conditions have been optimized for high yield.
A summary of the optimized conditions for this hydrogenation is presented below:
| Parameter | Value | Reference |
| Substrate | 7-Bromo-4H-chromen-4-one | chemicalbook.com, chemicalbook.com |
| Catalyst | Rh(PPh₃)₃Cl (4% mol) | chemicalbook.com, chemicalbook.com |
| Solvent | Ethanol (B145695) | chemicalbook.com, chemicalbook.com |
| Hydrogen Pressure | 0.3 MPa | chemicalbook.com, chemicalbook.com |
| Temperature | 70°C | chemicalbook.com, chemicalbook.com |
| Reaction Time | 20 hours | chemicalbook.com, chemicalbook.com |
| Yield | 79.8% | chemicalbook.com, chemicalbook.com |
The use of a homogeneous catalyst like Wilkinson's catalyst allows for mild reaction conditions but may require complex downstream processing for catalyst removal and recovery, a key consideration in industrial processes. Alternative heterogeneous catalysts could offer simpler work-up procedures. The cyclization of 3-aryloxypropionic acids using reusable solid acid catalysts like montmorillonite K-10 also presents an attractive option for industrial application due to the operational simplicity and reduced environmental impact. chemicalbook.com
Novel Methodologies for Chromanone Scaffold Construction Applied to this compound Precursors
Research into the synthesis of the chromanone scaffold is ongoing, with novel methods offering improvements in efficiency, stereoselectivity, and environmental impact. These methodologies can be applied to precursors of this compound.
Base-Promoted Aldol (B89426) Condensation Followed by Intramolecular Oxa-Michael Ring Closure
A powerful strategy for constructing the chromanone ring is a tandem reaction sequence involving an initial aldol condensation followed by an intramolecular oxa-Michael addition. nih.govwikipedia.org This process typically starts with a suitably substituted salicylaldehyde (B1680747) (e.g., 4-bromo-2-hydroxybenzaldehyde) and a ketone.
The mechanism proceeds as follows:
Aldol Condensation : In the presence of a base, the ketone is deprotonated at its α-carbon to form an enolate. oregonstate.edu This enolate then acts as a nucleophile, attacking the aldehyde carbonyl group of the salicylaldehyde derivative.
Dehydration : The resulting β-hydroxy ketone intermediate is often unstable and readily dehydrates (particularly with heating) to form an α,β-unsaturated ketone. wikipedia.orgoregonstate.edu
Intramolecular Oxa-Michael Addition : The crucial ring-closing step occurs when the phenoxide ion (formed by deprotonation of the ortho-hydroxyl group) acts as a nucleophile, attacking the β-carbon of the newly formed double bond. This intramolecular conjugate addition, known as an oxa-Michael reaction, forms the heterocyclic pyranone ring of the chromanone scaffold. nih.gov
Organocatalysts, such as proline, have been successfully used to promote this tandem reaction, even enabling diastereoselective synthesis of substituted chromanones. nih.gov
Fries Rearrangement in Chromanone Synthesis
The Fries rearrangement is a classic organic reaction that can be adapted for chromanone synthesis. acs.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically promoted by a Lewis acid catalyst. hilarispublisher.com
To apply this to the synthesis of a 7-bromochromanone precursor, one would start with an appropriate phenyl ester, such as 3-bromophenyl acetate (B1210297). The Fries rearrangement would convert this ester into a mixture of ortho- and para-hydroxyacetophenones. For chromanone synthesis, the desired product is the ortho-isomer, 2-hydroxy-4-bromoacetophenone. Reaction conditions, such as temperature and the choice of Lewis acid (e.g., AlCl₃), can be tuned to favor the formation of the ortho-rearranged product. researchgate.net
Once the o-hydroxyacetophenone precursor is obtained, it can be converted to the chromanone through various methods, such as reaction with a C2 synthon followed by cyclization. A related photo-Fries rearrangement has also been demonstrated as an effective method for generating the key hydroxy ketone intermediate required for chromanone ring formation. clockss.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijcce.ac.irvnu.edu.vn This technology has been successfully applied to the synthesis of chromanones and related chromones. thieme-connect.comijcce.ac.irsciforum.net
Key applications in chromanone synthesis include:
Cyclodehydration Reactions : Microwave irradiation can significantly expedite the intramolecular cyclization of 3-aryloxypropionic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA). ijcce.ac.irijcce.ac.ir This method has been used to prepare various tricyclic chromanones, demonstrating the efficiency and rate enhancement provided by microwave heating. ijcce.ac.ir
Multicomponent Reactions : The synthesis of complex chromone (B188151) derivatives has been achieved via microwave-assisted Groebke–Blackburn–Bienaymé reactions, showcasing the potential for rapid assembly of the core structure under eco-friendly conditions. sciforum.net
Chromone Synthesis : Propylphosphonic anhydride (B1165640) (T3P®) has been used as a cyclization agent under microwave heating to produce chromones from enamino ketones, resulting in short reaction times and high-purity products. thieme-connect.com This highlights the utility of microwave assistance in the synthesis of the closely related chromone scaffold.
The primary advantages of using microwave protocols include a dramatic reduction in reaction time, improved energy efficiency, and often, cleaner reactions with fewer byproducts. thieme-connect.com
Chemical Reactivity and Transformation of 7 Bromochroman 3 One
Spectroscopic Characterization for Structural Confirmation
The structural confirmation of 7-Bromochroman-3-one is established through various spectroscopic methods. Techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are instrumental in elucidating its molecular structure. While specific spectral data for this compound is not extensively published, the characteristic signals for the chromanone core are well-understood.
¹H and ¹³C NMR Spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The expected chemical shifts for the protons and carbons in the chromanone structure are influenced by the bromine substituent on the aromatic ring. In related chromanone structures, the protons of the pyranone ring typically appear as distinct multiplets, while the aromatic protons show characteristic splitting patterns based on their positions relative to the bromine atom and the fused ring system. mdpi.comresearchgate.netrsc.org The carbonyl carbon (C-3) is expected to have a chemical shift in the downfield region of the ¹³C NMR spectrum. mdpi.comhmdb.ca
GC-MS analysis confirms the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula, C₉H₇BrO₂ (M.W. 227.05 g/mol ), with the characteristic isotopic pattern of a bromine-containing compound. chemicalbook.coma2bchem.com
UV-Vis Spectroscopy reveals the electronic transitions within the molecule, which are characteristic of the chromanone chromophore. The absorption maxima are influenced by the bromine substitution on the benzopyranone system.
Below are interactive tables representing typical, expected spectroscopic data for this compound based on the analysis of closely related structures.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 4.5 - 4.7 | s |
| H-4 | 3.6 - 3.8 | s |
| H-5 | 7.7 - 7.9 | d |
| H-6 | 7.3 - 7.5 | dd |
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 70 - 75 |
| C-3 | 200 - 205 |
| C-4 | 45 - 50 |
| C-4a | 120 - 125 |
| C-5 | 128 - 132 |
| C-6 | 130 - 135 |
| C-7 | 118 - 122 |
| C-8 | 115 - 120 |
Diverse Reaction Pathways of the Chromanone Core
The chromanone core of this compound is a versatile scaffold that undergoes a variety of chemical transformations, including oxidation and reduction reactions.
A significant oxidation pathway for this compound is its dehydrogenation to form the corresponding α,β-unsaturated ketone, 7-Bromochromone. nih.gov This transformation introduces a double bond into the pyranone ring, resulting in a more conjugated system. The conversion of chromanones to chromones is a widely utilized synthetic strategy. wvu.edubeilstein-journals.org
Several oxidizing agents can effect the conversion of chromanones to chromones. The choice of reagent and reaction conditions can influence the yield and selectivity of the reaction.
Commonly employed oxidizing agents include:
Iodosobenzene (PhIO): This hypervalent iodine reagent can efficiently dehydrogenate chromanones under mild, metal-free conditions, often at room temperature. wvu.edubeilstein-journals.org
ortho-Iodoxybenzoic acid (IBX): Another hypervalent iodine reagent that effectively oxidizes chromanones to chromones. beilstein-journals.orgrsc.org
Manganese Dioxide (MnO₂): Active MnO₂ can be used for the oxidative dehydrogenation, typically requiring higher temperatures (e.g., 110 °C). wvu.edubeilstein-journals.org
N-Bromosuccinimide (NBS): In the presence of a radical initiator like azobisisobutyronitrile (AIBN), NBS can facilitate the oxidation, often under microwave irradiation. wvu.edubeilstein-journals.org
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful dehydrogenating agent used for this transformation, usually requiring heating in a solvent like dioxane. wvu.edubeilstein-journals.org
Palladium(II) catalysts: Pd(II)-catalyzed dehydrogenation in a solvent like DMSO at elevated temperatures is another established method. wvu.edubeilstein-journals.org
While effective, some of these methods may require high temperatures, long reaction times, or the use of transition metal catalysts. wvu.edu
The carbonyl group at the 3-position of this compound can be selectively reduced to a hydroxyl group, yielding 7-Bromochroman-3-ol. This reaction transforms the ketone into a secondary alcohol, a key intermediate for further synthetic modifications. The reduction of the carbonyl group in chromanones is a common transformation. acs.orgnih.govacs.org
Common reducing agents for this transformation include:
Sodium borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent frequently used to convert ketones to alcohols. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at low temperatures (e.g., 0 °C) to room temperature. rsc.orgacs.orgnih.gov
The resulting 7-Bromochroman-3-ol contains a new stereocenter at the C-3 position, leading to the potential formation of diastereomers if other stereocenters are present in the molecule.
Reduction Reactions
Common Reducing Agents and Conditions (e.g., Sodium Borohydride, Lithium Aluminum Hydride)
The ketone functional group in this compound is readily susceptible to reduction by common hydride-based reducing agents, yielding the corresponding secondary alcohol, 7-bromochroman-3-ol. The choice of reducing agent is critical, as their reactivity profiles differ significantly.
Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones. chemguide.co.uklibretexts.org The reaction is typically performed in a protic solvent, such as methanol or ethanol. chemguide.co.uk The mechanism involves the nucleophilic attack of a hydride ion (H⁻), formally delivered from the BH₄⁻ complex, to the electrophilic carbonyl carbon. pressbooks.publibretexts.org This initial addition results in the formation of an alkoxide intermediate. pressbooks.publumenlearning.com Subsequent protonation of this intermediate by the solvent yields the final alcohol product. pressbooks.publumenlearning.com For this compound, this transformation produces 7-bromochroman-3-ol.
Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and less selective reducing agent compared to NaBH₄. lumenlearning.combyjus.com Due to its high reactivity, it reacts violently with water and other protic solvents, necessitating the use of anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comrochester.edu LiAlH₄ can reduce a wider range of functional groups, including carboxylic acids and esters, in addition to aldehydes and ketones. lumenlearning.combyjus.com The mechanism is analogous to the NaBH₄ reduction, involving nucleophilic hydride transfer to the carbonyl carbon. libretexts.org However, the reaction is followed by a separate aqueous workup step to protonate the resulting aluminum alkoxide salt and to decompose any excess LiAlH₄. libretexts.orgrochester.edu A patent describes the reduction of this compound using lithium aluminum hydride at room temperature to yield the corresponding alcohol. epo.org
The following table summarizes typical conditions for the reduction of ketones, which are applicable to this compound.
| Reducing Agent | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Reaction at 0 °C to room temperature. chemguide.co.uk | Secondary Alcohol (e.g., 7-bromochroman-3-ol) |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | Reaction in an inert atmosphere, followed by a careful aqueous workup. byjus.comrochester.edu | Secondary Alcohol (e.g., 7-bromochroman-3-ol) |
Addition Reactions to the Carbonyl Group
The carbonyl group of this compound is a key site for various nucleophilic addition reactions beyond reduction. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. ic.ac.ukmasterorganicchemistry.com These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org
Addition reactions can proceed via two primary mechanisms depending on the reaction conditions:
Base-Catalyzed Addition: Under basic or neutral conditions, a strong nucleophile directly attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.orgic.ac.uk This intermediate is then protonated, often by the solvent or during a workup step, to give the final addition product. libretexts.org
Acid-Catalyzed Addition: Under acidic conditions, the carbonyl oxygen is first protonated by the acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.orgic.ac.uk
A classic example of a nucleophilic addition reaction is the formation of a cyanohydrin , which involves the addition of hydrogen cyanide (HCN) across the carbonyl group. chemguide.co.uk This reaction is typically catalyzed by a base (e.g., cyanide ion, CN⁻) and results in a product containing both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon. libretexts.orgchemguide.co.uk While specific studies on this compound are not prevalent, the general reactivity of ketones suggests its carbonyl group would undergo similar additions.
| Nucleophile | Product Type | General Conditions |
|---|---|---|
| Hydrogen Cyanide (HCN) / Cyanide ion (CN⁻) | Cyanohydrin | Aqueous solution of NaCN/KCN with acid (pH ~4-5). chemguide.co.uk |
| Organometallic Reagents (e.g., Grignard, Organolithium) | Tertiary Alcohol | Anhydrous aprotic solvent (e.g., ether, THF). libretexts.org |
| Water (H₂O) | Gem-diol (Hydrate) | Acid or base catalyzed; equilibrium often favors the ketone. ic.ac.uk |
Substitution Reactions Involving the Bromine Moiety
The bromine atom attached to the aromatic ring of this compound provides another handle for synthetic modification, primarily through substitution reactions. These reactions allow for the introduction of a wide array of functional groups onto the chromanone scaffold.
Nucleophilic Substitution Reactions with Various Functional Groups (e.g., Amines, Thiols)
Direct nucleophilic aromatic substitution (SₙAr) on aryl halides like this compound is generally challenging. The reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine). In this compound, the carbonyl group is meta to the bromine, providing only weak activation. Therefore, these transformations often require catalysis, as discussed in the next section.
However, the principles of nucleophilic substitution with amines and thiols are well-established.
Amines: Amines are good nucleophiles due to the lone pair of electrons on the nitrogen atom. savemyexams.com The reaction of a haloalkane with ammonia (B1221849) or a primary amine is a standard method for amine synthesis via an Sₙ2 mechanism. chemguide.co.ukchemguide.co.uk For aryl halides, these reactions typically necessitate harsh conditions or, more commonly, transition metal catalysis.
Thiols: Thiols are more acidic than their alcohol counterparts, and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. masterorganicchemistry.commsu.edu The reaction of heteroaryl halides with thiols can proceed smoothly in the presence of a base like potassium carbonate to yield the corresponding thioethers. nih.gov This suggests that under suitable conditions, the bromine atom in this compound could potentially be displaced by a thiol nucleophile. Recent methods have shown that the C-SH bond in thiols can be activated for nucleophilic substitution, accommodating a wide range of nucleophiles including amines. cas.cn
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium, has become the most effective and versatile method for functionalizing aryl halides. These reactions proceed under milder conditions than traditional SₙAr and tolerate a broad range of functional groups.
Palladium-Catalyzed Heteroarylations of Bromochromen-4-ones as Analogues
While direct studies on this compound are limited, extensive research on the closely related 3-bromochromen-4-ones provides a strong analogue for its expected reactivity. Palladium-catalyzed direct C-H coupling reactions between 3-bromochromen-4-one and various heteroaromatics have been shown to proceed in moderate to high yields. researchgate.netresearchgate.net These reactions typically employ a palladium catalyst, such as PdCl(C₃H₅)(dppb), and a base like potassium acetate (B1210297) (KOAc). researchgate.netresearchgate.net This methodology allows for the efficient synthesis of C-C bonds between the chromone (B188151) scaffold and heteroarenes, tolerating a variety of useful functional groups. researchgate.netresearchgate.net This suggests that this compound would be a suitable substrate for similar palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups at the C-7 position. mdpi.com
| Heteroarene Coupling Partner | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| Thiophene | PdCl(C₃H₅)(dppb) (2 mol%) | KOAc | DMA | Moderate to High |
| Furan | PdCl(C₃H₅)(dppb) (2 mol%) | KOAc | DMA | Moderate to High |
| Thiazole | PdCl(C₃H₅)(dppb) (2 mol%) | KOAc | DMA | Moderate to High |
Mechanistic Aspects of C-Br Bond Activation
The activation of the carbon-bromine (C-Br) bond is the crucial initial step in transition metal-catalyzed cross-coupling reactions. rsc.org For palladium-catalyzed reactions, the most common mechanism involves the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. osti.govacs.org This step involves the insertion of the palladium atom into the C-Br bond, forming a new, higher-valent arylpalladium(II) halide intermediate. acs.org
Oxidative Addition: Ar-Br + Pd(0)L₂ → Ar-Pd(II)(Br)L₂
Transmetalation (e.g., in Suzuki coupling) or Migratory Insertion (e.g., in Heck coupling)
Reductive Elimination: Ar-R' + Pd(0)L₂
Several mechanistic possibilities for the initial C-Br bond activation have been considered, including concerted oxidative additions, halogen atom abstraction, and single electron transfer (SET) processes. rsc.orgosti.gov Detailed computational studies, using methods like Density Functional Theory (DFT), have been employed to elucidate these pathways. acs.orgnih.gov For palladium-catalyzed spiroannulation reactions involving aryl halides, DFT studies have identified the C-Br bond oxidative addition as the rate-determining step of the entire catalytic cycle. nih.gov The kinetics and feasibility of these steps are influenced by factors such as the electronic properties of the aryl halide, the nature of the palladium catalyst's ligands, the base, and the solvent used in the reaction. osti.govnih.gov
Derivatization Strategies for Analytical and Synthetic Applications
Functionalization for Enhanced Chromatographic and Spectrometric Detection (e.g., Mass Spectrometry)
Information on derivatization of this compound to improve its detection in chromatographic methods (like GC or HPLC) and spectrometric analyses (like MS) is not available in the provided search results. General derivatization techniques for ketones exist, such as reaction with hydroxylamine (B1172632) to form oximes, which introduces a nitrogen atom and can enhance ionization efficiency for mass spectrometry. ddtjournal.com For gas chromatography, silylation is a common method to increase the volatility and thermal stability of compounds with polar functional groups. However, specific applications of these methods to this compound are not documented.
Chemical Modifications for Structural Elucidation and Stereochemical Analysis
There is no specific information available regarding the chemical modifications of this compound for the purposes of structural elucidation or stereochemical analysis. General methods for structural elucidation rely on techniques like NMR and HRMS. frontiersin.org Stereochemical analysis can be aided by creating derivatives and analyzing them with chiroptical spectroscopy (ECD, VCD) or through stereospecific reactions that give products with known configurations. researchgate.netmdpi.com Without specific literature on this compound, it is impossible to detail the modifications used for this compound.
Regioselective Introduction of Diverse Substituents
The concept of regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another. miracosta.edu Research on the regioselective introduction of substituents onto the this compound scaffold is not present in the available search results. While studies on other chromanone structures, such as 3-bromochroman-4-ones, show nucleophilic substitution reactions at the C3 position, similar documented reactions for the 3-keto isomer are absent. scispace.com
Mechanistic Investigations of 7 Bromochroman 3 One Reactions
Elucidation of Reaction Mechanisms in Bromination and Derivatization Processes
The structure of 7-Bromochroman-3-one presents several sites for further bromination or derivatization, primarily at the alpha-carbons (C-2 and C-4) adjacent to the ketone and on the aromatic ring.
Alpha-Halogenation: The most common derivatization for a ketone like this compound is alpha-halogenation. Under acidic conditions (e.g., Br₂ in acetic acid), the reaction proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which facilitates the tautomerization to an enol. libretexts.org This enol, being electron-rich, then acts as a nucleophile, attacking a molecule of bromine (Br₂) to form an α-bromo ketone and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org Two possible enol intermediates can form from this compound, leading to bromination at either the C-2 or C-4 position. The formation of the enol is the slow, rate-determining step of the reaction. libretexts.org
Derivatization with Nucleophiles: Chromanone scaffolds are known to react with various nucleophiles. mdpi.com For instance, reactions with amines or hydrazines can lead to the formation of new heterocyclic ring systems. mdpi.comresearchgate.net The reaction of 3-formylchromone, a related structure, with secondary amines in alcoholic solvents has been shown to proceed via a Michael addition to the C-2 position, followed by the addition of the alcohol to form a stable 2-alkoxychroman-4-one derivative. d-nb.info A similar nucleophilic attack at the C-2 position of this compound is a plausible pathway for its derivatization.
Electrophilic Aromatic Substitution: Further bromination on the aromatic ring is also possible. The existing ether oxygen is an activating, ortho-, para-directing group, while the bromine at C-7 is a deactivating, but also ortho-, para-directing group. These substituent effects would likely direct any incoming electrophile to the C-6 or C-8 positions.
Table 1: Plausible Derivatization Reactions and Mechanistic Notes
| Reaction Type | Reagents | Probable Site of Reaction | Mechanistic Pathway |
|---|---|---|---|
| α-Bromination | Br₂, CH₃COOH | C-2 or C-4 | Acid-catalyzed enol formation followed by nucleophilic attack on Br₂. masterorganicchemistry.comlibretexts.org |
| Nucleophilic Addition | Amines, Hydrazines | C-2, C-3 | Michael-type addition at C-2 or direct nucleophilic attack at the C-3 carbonyl. mdpi.comd-nb.info |
| Cross-Coupling | Arylboronic acid, Pd catalyst | C-7 | Palladium-catalyzed Suzuki coupling involving oxidative addition to the C-Br bond. |
| Electrophilic Substitution | Br₂, FeBr₃ | C-6, C-8 | Formation of a sigma complex directed by existing substituents. |
Stereochemical Aspects and Conformational Preferences in Reactivity
The stereochemical outcomes of reactions involving this compound are dictated by its three-dimensional structure and the nature of its reaction intermediates.
Conformational Preferences: The dihydropyran ring of the chroman system is not planar and is expected to exist in a puckered conformation, such as a half-chair or sofa form, to minimize steric and torsional strain. researchgate.net This conformational preference influences the orientation of substituents. For example, in a half-chair conformation, the hydrogens at C-2 and C-4 would occupy pseudo-axial and pseudo-equatorial positions, which can affect their accessibility and reactivity. pharmacy180.com Conformational analysis of similar flavanone (B1672756) structures shows that the bulky phenyl group at C-2 preferentially occupies an equatorial position to reduce steric hindrance. mdpi.com
Stereochemistry of Reactions:
Attack on the Carbonyl: The C-3 carbonyl group is trigonal planar and prochiral, meaning it has two distinct faces, designated Re and Si. libretexts.org Nucleophilic attack, for instance by a reducing agent like sodium borohydride (B1222165), can occur from either face. Without a chiral influence, this would lead to a racemic mixture (a 50:50 mix of enantiomers) of the corresponding 7-bromochroman-3-ol. libretexts.org
Formation of New Chiral Centers: The carbon at position C-2 is prochiral. libretexts.org A reaction at this position, such as the introduction of a new substituent, would create a new stereocenter. If the starting material is racemic, a pair of diastereomers would be formed. Enzymes, however, can differentiate between the prochiral hydrogens (designated pro-R and pro-S) and often yield a single stereoisomer. libretexts.org Similarly, alpha-bromination at C-4 would generate a new stereocenter at that position.
Studies on Catalyst Performance and Substrate Activation
Catalysts play a crucial role in activating this compound for various transformations by lowering the activation energy of the reaction.
Lewis and Brønsted Acid Catalysis: The ketone at C-3 can be activated by a Lewis acid (e.g., AlBr₃, ZnBr₂) or a Brønsted acid (e.g., HBr). nih.govnih.gov The catalyst coordinates to the lone pair of electrons on the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This is a key principle in acid-catalyzed alpha-halogenation and other addition reactions. masterorganicchemistry.comlibretexts.org
Palladium-Catalyzed Cross-Coupling: The aryl bromide moiety at C-7 is a handle for transition metal-catalyzed cross-coupling reactions. Palladium catalysts are commonly used for this purpose in reactions like the Suzuki, Heck, or Sonogashira couplings. researchgate.net The catalytic cycle typically begins with the oxidative addition of a low-valent palladium(0) species into the carbon-bromine bond. This step activates the substrate, forming an arylpalladium(II) intermediate which then undergoes further reaction with the coupling partner.
Gold-Catalyzed Synthesis: An efficient synthesis of the parent chroman-3-one (B94795) scaffold has been reported using a gold catalyst. nih.gov The reaction involves the oxidation of a propargyl aryl ether, which is proposed to form a highly reactive α-oxo gold carbene intermediate that undergoes subsequent intramolecular C-H insertion to form the chroman-3-one ring system. nih.gov
Table 2: Catalyst Types and Their Role in Activating Chromanone Scaffolds
| Catalyst Type | Example(s) | Activated Functional Group | Mechanism of Activation |
|---|---|---|---|
| Brønsted Acid | HBr, Acetic Acid | C-3 Ketone | Protonation of carbonyl oxygen, facilitating enol formation. libretexts.org |
| Lewis Acid | AlBr₃, ZnBr₂, TiCl₄ | C-3 Ketone | Coordination to carbonyl oxygen, increasing electrophilicity of carbonyl carbon. nih.govnih.gov |
| Palladium(0) Complex | Pd(PPh₃)₄ | C-7 Aryl Bromide | Oxidative addition into the C-Br bond to form an organopalladium intermediate. |
| Gold(I) Complex | BrettPhosAuNTf₂ | Propargyl Ether (in synthesis) | Formation of a gold carbene intermediate for C-H insertion. nih.gov |
Influence of Solvent and Temperature on Mechanistic Pathways
The choice of solvent and the reaction temperature can significantly influence the rate, yield, and even the mechanism of a reaction involving this compound.
Influence of Solvent:
Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and are effective at solvating both cations and anions. They can stabilize charged intermediates, such as the oxonium ion formed during acid-catalyzed enolization or the carbocation in a hypothetical Sₙ1 reaction. libretexts.org By stabilizing charged transition states more than the starting materials, these solvents can accelerate reactions that proceed through ionic pathways.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but lack acidic protons. They are excellent at solvating cations but less so for anions. They are often used for Sₙ2 reactions where a non-solvated, "naked" anion is a more potent nucleophile.
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally preferred for reactions that proceed through non-polar intermediates and transition states, such as certain radical reactions.
The solubility of reactants and catalysts is also a critical factor. For instance, the reaction of 3-formylchromone with amines was found to follow different pathways in methanol (B129727) versus ethanol (B145695), a difference attributed to the solubility of the intermediates formed. d-nb.info
Influence of Temperature: According to collision theory and the Arrhenius equation, increasing the temperature generally increases the rate of a chemical reaction. This is because a higher temperature provides more molecules with sufficient kinetic energy to overcome the activation energy barrier. mckgroup.org However, high temperatures can sometimes lead to undesired side reactions or decomposition. In some cases, temperature can alter the selectivity of a reaction. For example, in the gold-catalyzed synthesis of certain chroman-3-ones, lowering the reaction temperature was found to improve the regioselectivity. nih.gov
Experimental Techniques for Mechanism Elucidation (e.g., Isotopic Labeling, Kinetic Studies)
To move from plausible assumptions to confirmed mechanisms for this compound reactions, several experimental techniques would be employed. numberanalytics.comnumberanalytics.com
Kinetic Studies: By measuring the reaction rate while systematically varying the concentrations of reactants and catalysts, a rate equation can be determined. numberanalytics.com This equation provides crucial information about the molecules involved in the rate-determining step. For example, if the alpha-bromination of this compound were found to be first order with respect to the ketone and the acid catalyst, but zero order with respect to Br₂, it would strongly support a mechanism where the slow step is the formation of the enol intermediate. libretexts.org
Isotopic Labeling: This powerful technique involves replacing an atom in a reactant with one of its isotopes (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C) to trace its fate through the reaction. numberanalytics.com For instance, to confirm the role of the enol intermediate in bromination, the reaction could be carried out in a deuterated solvent like CH₃COOD. If the unreacted ketone is isolated and found to have incorporated deuterium at the C-2 and C-4 positions, it provides direct evidence for the reversible formation of an enol. redalyc.org
Spectroscopic Analysis: Monitoring the reaction over time using techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy can allow for the detection and characterization of transient intermediates, providing a snapshot of the reaction as it progresses. numberanalytics.com
Trapping Experiments: If a specific intermediate is proposed, a "trapping" agent can be added to the reaction. This agent is designed to react specifically with the proposed intermediate, forming a stable, characterizable product. The isolation of this trapped product serves as strong evidence for the existence of the intermediate. numberanalytics.com
Table 3: Experimental Techniques for Mechanistic Elucidation of this compound Reactions
| Technique | Application to this compound | Mechanistic Insight Gained |
|---|---|---|
| Kinetic Studies | Monitor rate of bromination vs. [ketone], [acid], and [Br₂]. | Determine the rate law and identify species in the rate-determining step. numberanalytics.com |
| Isotopic Labeling | Perform bromination in deuterated acetic acid (CH₃COOD). | Confirm enol formation by observing deuterium exchange at α-carbons. redalyc.org |
| NMR Spectroscopy | Monitor the reaction mixture over time. | Identify and structurally characterize any stable or transient intermediates. numberanalytics.com |
| Computational Modeling | Use Density Functional Theory (DFT). | Calculate energies of transition states and intermediates to predict the most likely pathway. |
| Intermediate Trapping | Add a diene to a reaction suspected of forming an aryne intermediate. | Isolate a Diels-Alder adduct to prove the existence of the aryne. numberanalytics.com |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular approach for calculating the structural and energetic properties of molecules because it can provide precise information for evaluating molecular characteristics. asrjetsjournal.org DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it computationally feasible for relatively large systems. mpg.de
Analysis of the electrostatic potential map identifies electron-rich and electron-deficient areas, predicting sites for electrophilic and nucleophilic attack. For 7-Bromochroman-3-one, the carbonyl group (C=O) and the bromine atom would significantly influence the electron distribution and, consequently, its reactivity in chemical reactions. While specific DFT studies on this compound are not prevalent, data from related structures provide a strong basis for predicting its behavior. chemrxiv.org
Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated via DFT (Note: These are representative values based on typical calculations for similar heterocyclic compounds and are for illustrative purposes only.)
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.8 eV |
| Global Hardness (η) | (I - A) / 2 | 2.35 eV |
| Chemical Potential (µ) | -(I + A) / 2 | -4.15 eV |
| Electrophilicity Index (ω) | µ² / (2η) | 3.67 eV |
The three-dimensional structure of this compound is crucial for its chemical and biological activity. The heterocyclic chroman ring is not planar. X-ray crystallography studies on analogous compounds, such as 3-Bromochroman-4-one, reveal that the heterocyclic ring typically adopts a half-chair conformation. researchgate.netdoaj.org
Computational conformational analysis can predict the most stable three-dimensional arrangements of the molecule. ethz.ch By calculating the potential energy surface for the rotation of different bonds, researchers can identify low-energy conformers and the transition states that separate them. For the chroman ring system, these calculations can quantify the stability of different puckering conformations (e.g., half-chair, twist-boat). The presence of substituents, like the bromine atom at the 7-position and the ketone at the 3-position, will influence the relative stability of these conformers. Such studies suggest that the benzyl (B1604629) group in similar structures can be relatively free to rotate at ambient temperatures, indicating small energy differences between conformations. ethz.ch
Quantum chemical calculations are widely used to predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method, is a standard practice. ajol.info Studies on a library of substituted 2,2-dimethylchroman-4-ones have shown that DFT-predicted ¹H and ¹³C chemical shifts correspond closely with experimentally observed values, particularly for the aromatic portion of the molecule. mdpi.com For this compound, such calculations would predict the chemical shifts for each proton and carbon atom, taking into account the electronic effects of the bromine and carbonyl groups. While computational simulation of NMR spectra can be intensive, especially for flexible molecules, it provides invaluable information. nih.gov
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are for illustrative purposes, based on general principles and data from related chromanone structures.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 4.5 - 4.7 | C-2 | ~70 |
| H-4 | 3.7 - 3.9 | C-3 | ~200 (carbonyl) |
| H-5 | 7.7 - 7.9 | C-4 | ~45 |
| H-6 | 7.0 - 7.2 | C-4a | ~120 |
| H-8 | 7.2 - 7.4 | C-5 | ~130 |
| C-6 | ~125 | ||
| C-7 | ~118 (C-Br) | ||
| C-8 | ~119 | ||
| C-8a | ~160 |
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating ultraviolet-visible (UV-Vis) absorption spectra. chemrxiv.orgmdpi.com These calculations can predict the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions, primarily π→π* and n→π* transitions. The unique relationship between a substance and its UV-Vis spectrum makes this a valuable identification tool. conicet.gov.ar The choice of solvent can be incorporated into the calculations using models like the Polarizable Continuum Model (PCM), as solvents can influence the positions of absorption bands. mdpi.com For this compound, TD-DFT would help rationalize its observed color and electronic properties. researchgate.net
Conformational Analysis and Stability Predictions of the Chroman Ring System
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. f1000research.com This method is instrumental in drug discovery for screening virtual libraries and proposing binding modes.
Protein-ligand interactions are fundamental to nearly all biological processes, including signal transduction and metabolism. numberanalytics.combruker.com Chroman-4-one and chromone (B188151) scaffolds are present in many biologically active compounds and have been investigated for various therapeutic applications. gu.se For instance, derivatives have been evaluated as anticancer agents and as selective inhibitors of the Silent Information Regulator 2 (Sirt2) enzyme. acs.org Molecular docking studies on related chromone derivatives have identified potential interactions with targets like the HERA protein (implicated in cancer) and peroxiredoxins (involved in antioxidant defense). d-nb.info
For this compound, docking studies would be used to screen for potential biological targets. Based on the activity of similar scaffolds, likely targets could include enzymes such as kinases, histone deacetylases (like SIRT2), and other proteins implicated in cancer or inflammatory diseases. The docking process places the this compound molecule into the binding site of a target protein in various orientations and conformations, scoring each pose to identify the most likely interaction.
The primary goals of molecular docking are to predict the binding mode and estimate the strength of the interaction, known as binding affinity. nih.govplos.org The binding affinity is a measure of the strength of the interaction between the ligand and its target. nih.gov Docking algorithms generate a score, typically expressed in kcal/mol, which provides an estimate of this affinity; a more negative score generally indicates a stronger, more favorable interaction. researchgate.net
The predicted binding mode reveals specific molecular interactions, such as:
Hydrogen bonds: (e.g., with the carbonyl oxygen of the chromanone core).
Hydrophobic interactions: (e.g., involving the benzene (B151609) ring).
Halogen bonds: (a potential interaction involving the bromine atom).
π-π stacking: (between the aromatic ring of the ligand and aromatic residues like phenylalanine or tyrosine in the protein).
For example, in a hypothetical docking of this compound into the active site of SIRT2, the model might predict key hydrogen bonds and hydrophobic contacts that stabilize the complex, similar to those proposed for other chroman-4-one inhibitors. acs.org This detailed structural information is crucial for the rational design of more potent and selective inhibitors. plos.org
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (e.g., SIRT2) (Note: This table is a representative example of docking output and does not reflect actual experimental data.)
| Parameter | Description |
| Protein Target | Human Sirtuin 2 (SIRT2) |
| Binding Affinity (Docking Score) | -8.2 kcal/mol |
| Predicted Interactions | Hydrogen Bonds: - Carbonyl oxygen (O3) with backbone NH of Phe96Hydrophobic Interactions: - Benzene ring with side chains of Ile92, Val167, Phe119Halogen Interaction: - Bromine at C7 with backbone carbonyl of Gly93 |
| Predicted Binding Mode | The chromanone core is positioned deep within the hydrophobic binding pocket, with the brominated benzene ring oriented towards the solvent-exposed region. |
Prediction of Ligand-Biological Target Interactions[20],[18],[4],
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying molecular features through calculated parameters known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts. researchgate.net
The development of predictive QSAR models is a systematic process that involves the selection of a dataset of compounds with known biological activities, calculation of a wide array of molecular descriptors, and the application of statistical methods to build and validate a correlative model. chnpu.edu.ua For scaffolds related to chromanones, various QSAR models have been developed to predict activities ranging from antifungal to anticancer. acs.orgtandfonline.com These models often employ techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) to establish a relationship between descriptors and activity. frontiersin.org
In studies on related chromanone derivatives, such as 3-benzylidenechromanones and 2-aryl-4-chromanones, researchers have successfully built predictive models for activities like cytotoxicity and antifungal efficacy. acs.orgiiarjournals.org The development of these models relies on calculating a diverse set of molecular descriptors that encode different aspects of the molecular structure. These descriptors typically fall into several categories: physicochemical, structural, and quantum-chemical parameters. iiarjournals.org For instance, in a study on 3-iodochromone derivatives, descriptors such as DeltaEpsilonC, T_2_Cl_6, and ZCompDipole were identified as major influencers of fungicidal activity through an MLR model. frontiersin.org
The predictive power of these models is rigorously assessed through internal and external validation techniques. frontiersin.org A successful QSAR model for a series of chromanone derivatives would allow for the virtual screening of novel compounds, such as this compound, to predict their potential biological activity before undertaking their synthesis.
Table 1: Representative Molecular Descriptors in QSAR Models for Chromanone Analogs
| Descriptor Category | Specific Descriptor Example | Potential Influence on Biological Activity |
| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | Relates to the three-dimensional shape of the molecule, influencing receptor fit. iiarjournals.org |
| Edge Adjacency Indices | Unweighted Epsilon state of C-sp3 | Relates to 2D shape and electronic properties (polarization). iiarjournals.org |
| Electronic | Dipole Moment (ZCompDipole) | Influences polar interactions with biological targets. frontiersin.org |
| Quantum-Chemical | Delta Epsilon C | Describes electronic properties that can affect reaction mechanisms or binding affinity. frontiersin.org |
| Topological | T_2_Cl_6 (Number of chlorine atoms separated by 2 bonds) | Accounts for the presence and relative position of specific atoms like halogens. frontiersin.org |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the lipophilicity of the molecule, affecting membrane permeability. |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule, impacting steric hindrance at the binding site. researchgate.net |
This table is generated based on descriptors found to be significant in QSAR studies of various chromanone derivatives.
The ultimate goal of a QSAR study is to understand how specific structural features of a molecule influence its biological response. researchgate.net For the chromanone class of compounds, several studies have successfully correlated substituents at various positions with changes in activity. tandfonline.comacs.org
In a QSAR analysis of 3-benzylidenechromanones, it was found that substitutions on both the chromanone ring and the benzylidene moiety significantly impacted tumor-specificity. iiarjournals.org For example, the presence of a methoxy (B1213986) group at the 7-position of the chromanone ring, the same position as the bromine in this compound, was associated with higher tumor-specificity. iiarjournals.org Similarly, the introduction of a hydroxyl group at the 3'-position of the benzene ring also enhanced this activity. iiarjournals.org These findings suggest that for this compound, the electronic and steric properties imparted by the bromine atom at position 7 would be a critical determinant of its biological activity profile.
Another comprehensive study on 2-aryl-4-chromanones using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provided detailed insights into the structural requirements for antifungal activity. acs.orgnih.gov The resulting models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For the chromanone scaffold, these studies generally indicate that the electronic nature of substituents on the fused benzene ring is crucial. acs.org For instance, in a study of chroman-4-ones as SIRT2 inhibitors, it was noted that electron-poor compounds were generally more potent inhibitors than electron-rich compounds, and a substituent at the 6-position was more critical for activity than one at the 8-position. acs.org
Applying these principles to this compound, the bromine atom at position 7 would exert a significant electronic effect (electron-withdrawing via induction, electron-donating via resonance) and a steric effect. A QSAR model developed for a relevant biological activity would quantify these effects through specific descriptors. The correlation would likely show that the size, electronegativity, and position of the bromo substituent are key factors modulating the interaction of the molecule with its biological target.
Structure Activity Relationship Sar Studies of 7 Bromochroman 3 One and Its Derivatives
Identification of Key Pharmacophoric Features on the Chromanone Core
The fundamental pharmacophore of this class of compounds is the chromanone nucleus, which consists of a benzene (B151609) ring fused to a dihydropyran ring containing a ketone group (benzo-dihydropyran). researchgate.net The biological activity of these molecules is intrinsically linked to this rigid bicyclic system. ijrpc.com SAR studies reveal that the key pharmacophoric features are not just the core itself but also the specific substitution patterns on both the aromatic (A) ring and the pyranone (C) ring. scilit.com
Key features that are frequently modulated to alter biological activity include:
The Carbonyl Group: The ketone at the C-3 or C-4 position is a critical feature, often involved in hydrogen bonding or other interactions with biological targets. researchgate.net Its presence and position are crucial for the molecule's reactivity. researchgate.net
The Oxygen Heteroatom: The oxygen atom in the pyranone ring is a defining feature of the chromanone scaffold.
Substitution Sites: The aromatic ring (positions C-5, C-6, C-7, C-8) and the pyranone ring (positions C-2, C-3) are primary sites for modification to tune the electronic and steric properties of the molecule, thereby influencing target binding and bioactivity. researchgate.netgu.se
Impact of Substitutions on Biological Activity Profiles
The introduction of different functional groups onto the chromanone core dramatically influences the resulting compound's biological activity. The nature of these substituents, whether they are electron-donating or electron-withdrawing, bulky or compact, determines the molecule's interaction with specific biological targets. nih.govscilit.com
The presence of a halogen atom on the aromatic ring of the chromanone scaffold is a significant modulator of biological activity. Specifically, a bromine atom at the 7-position can enhance the potency of derivatives. For instance, in studies of related chroman-4-one structures, a halogen at the 7-position (such as chlorine) was found to enhance anti-seizure efficiency. researchgate.net
In the context of sirtuin enzyme inhibition, derivatives with bromo-substitutions on the aromatic ring have demonstrated high potency. The compound 6,8-dibromo-2-pentylchroman-4-one was identified as a particularly potent and selective SIRT2 inhibitor, underscoring the positive contribution of bromine substituents to bioactivity. nih.gov Similarly, for monoamine oxidase (MAO) inhibition, bromine substitution on the chromone (B188151) ring has been shown to be effective for inhibiting the enzyme. mdpi.com Brominated heterocycles are also valuable as synthetic intermediates, allowing for further chemical exploration. mdpi.com
Substitutions at various other positions on the chromanone ring have been systematically studied to understand their impact on biological activity.
Position C-2: The C-2 position is a frequent site for modification. In the development of SIRT2 inhibitors, an alkyl chain of three to five carbons at C-2 was found to be optimal for high potency. nih.govacs.org A methyl group at this position has also been correlated with enhanced anti-seizure activity in certain chromane (B1220400) derivatives. researchgate.net
Position C-3: Modifications at the C-3 position can have a profound effect on a compound's biological profile. In the pursuit of anticancer agents, the attachment of a benzene ring at C-3 was associated with enhanced antiproliferative potency. mdpi.com The introduction of azolyl rings at this position has also been explored to modulate anticonvulsant activity. researchgate.net
Position C-6: The C-6 position is another critical point for substitution. The introduction of an electron-withdrawing fluorine atom at C-6 has been shown to have a positive impact on cytotoxic activity against cancer cell lines. nih.govresearchgate.net Similarly, for antioxidant activity, the presence of an electronegative atom like fluorine or chlorine at C-6 enhances radical scavenging capabilities. researchgate.net For SIRT2 inhibition, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable. nih.govacs.org
Other Positions (C-5 and C-8): Substitutions at C-5 and C-8 also play a role in defining the biological activity. In bis-chromone derivatives, a 5-cyclohexylmethoxy group was found to increase anticancer activity. nih.gov For antioxidant chromone derivatives, hydroxyl (OH) groups at C-5 or C-7 were found to be favorable for reacting with reactive oxygen species. ipb.pt
Table 1: Effect of Substitutions on the Biological Activity of Chromanone Derivatives
| Position | Substituent | Resulting Effect | Biological Activity | Reference |
|---|---|---|---|---|
| C-7 | Halogen (Cl, Br) | Enhanced potency | Anti-seizure, SIRT2 Inhibition | researchgate.netnih.gov |
| C-2 | C3-C5 Alkyl Chain | Optimal potency | SIRT2 Inhibition | nih.govacs.org |
| C-2 | Methyl | Enhanced efficacy | Anti-seizure | researchgate.net |
| C-3 | Benzene Ring | Enhanced potency | Anticancer (Antiproliferative) | mdpi.com |
| C-6 | Fluorine | Positive impact on activity | Anticancer (Cytotoxic) | nih.govresearchgate.net |
| C-6 | Fluorine/Chlorine | Enhanced activity | Antioxidant | researchgate.net |
| C-6, C-8 | Large, Electron-Withdrawing Groups | Favorable for potency | SIRT2 Inhibition | nih.govacs.org |
| C-5 | Cyclohexylmethoxy | Increased activity | Anticancer | nih.gov |
Role of the Bromine Atom at the 7-Position in Modulating Activity
Strategies for Enhancing Bioactivity and Specificity through Rational Structural Modifications
Several strategic approaches are employed to improve the bioactivity and target specificity of chromanone-based compounds. These strategies often rely on a deep understanding of the target's structure and the compound's SAR.
Molecular Hybridization: This strategy involves combining the chromone scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or dual activities. For example, novel chromone-based pyrimidine (B1678525) hybrids have been designed and synthesized to target multiple cancer-related pathways. bohrium.com
Rational, Structure-Based Design: Leveraging molecular modeling and computational tools allows for the rational design of inhibitors that fit precisely into the binding site of a target enzyme or receptor. This approach was successfully used to develop potent and selective p38α MAP kinase inhibitors by designing chromone derivatives to fit the enzyme's ATP-binding site. researchgate.netacs.org
Regioselective Synthesis: Advanced synthetic methods, such as palladium-mediated reactions, enable the precise and regioselective introduction of various substituents onto the chromone scaffold. researchgate.net This control allows for the systematic exploration of SAR and the fine-tuning of biological activity.
Functional Group Manipulation: A common strategy involves introducing specific functional groups to enhance interactions with the target. For example, adding electron-donating groups like methoxy (B1213986) (OCH3) or hydrogen-bonding groups like hydroxyl (OH) on a bis-chromone scaffold was found to increase anticancer activity. nih.gov
Analysis of Substituent Effects on Target Selectivity
A key goal in drug design is to achieve target selectivity to minimize off-target effects. For chromanone derivatives, substituents play a crucial role in determining this selectivity.
Studies on sirtuin inhibitors have shown that chroman-4-one derivatives can be highly selective for SIRT2 over the closely related SIRT1 and SIRT3 isoforms. nih.govacs.org This selectivity is dictated by the substitution pattern, with potent and selective inhibitors often bearing substituents at the C-2, C-6, and C-8 positions. nih.gov For example, 6,8-disubstituted 2-pentylchroman-4-ones were found to be completely selective for SIRT2. acs.org
Similarly, in the development of kinase inhibitors, 3-(4-fluorophenyl)-2-(4-pyridyl)chromone derivatives with an amino group on the pyridyl moiety were not only potent p38α inhibitors but also showed excellent selectivity when tested against a large panel of other kinases. acs.org High selectivity has also been achieved for MAO-B inhibitors, where N-substituted 7-benzyloxy-chromene-8-carboxamide derivatives showed significant inhibitory activity against hMAO-B with high selectivity over hMAO-A. bohrium.com These examples highlight that rational modification of substituents on the chromanone core is a powerful tool for achieving desired target selectivity.
Applications of 7 Bromochroman 3 One in Synthetic Organic Chemistry
7-Bromochroman-3-one as a Versatile Synthetic Building Block and Intermediate
This compound serves as a foundational component for the synthesis of more complex molecules. angenechemical.com Its utility stems from the presence of two key reactive sites: the ketone functionality and the bromine-substituted aromatic ring. The ketone allows for a variety of transformations, such as reductions, aldol (B89426) condensations, and the introduction of substituents at the C2 and C4 positions. Simultaneously, the bromo group at the C7 position is amenable to a wide range of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and other functional groups. This dual reactivity makes this compound a powerful tool for building molecular complexity. angenechemical.com
Synthesis of Complex Organic Molecules
The strategic functionalization of this compound has paved the way for the assembly of a variety of complex organic molecules. ugent.besmith.edu The bromine atom can be readily displaced or utilized in coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are commonly employed to append various substituents to the aromatic ring. These reactions are instrumental in constructing polycyclic and highly functionalized systems that are often challenging to synthesize through other means. ugent.be
The ketone group further expands the synthetic possibilities. It can be transformed into a variety of other functional groups or used as a handle to construct new rings. For example, the ketone can be reduced to a hydroxyl group, which can then be used in etherification or esterification reactions. Alternatively, the α-position to the ketone can be functionalized through enolate chemistry, allowing for the introduction of alkyl, acyl, or other groups. This versatility allows for the precise and controlled construction of intricate molecular frameworks.
| Reaction Type | Reagents/Conditions | Transformation | Reference |
| Suzuki Coupling | Pd catalyst, base, boronic acid | Arylation at C7 | angenechemical.com |
| Heck Coupling | Pd catalyst, base, alkene | Alkenylation at C7 | angenechemical.com |
| Sonogashira Coupling | Pd/Cu catalyst, base, alkyne | Alkynylation at C7 | angenechemical.com |
| Reduction | NaBH4, LiAlH4 | Ketone to hydroxyl | General Knowledge |
| Aldol Condensation | Base, aldehyde/ketone | C-C bond formation at C2/C4 | acs.org |
Preparation of Natural Product Analogues (e.g., Flavonoids, Homoisoflavanones)
This compound is a key starting material for the synthesis of analogues of naturally occurring compounds, particularly flavonoids and homoisoflavanones. mdpi.com These classes of compounds are known for their broad range of biological activities. mdpi.com The synthesis of these analogues allows for the exploration of structure-activity relationships and the development of new therapeutic agents. rsc.org
For the synthesis of flavonoid analogues, the chroman-3-one (B94795) skeleton serves as the core structure. The bromine at the 7-position allows for the introduction of substituents that mimic the substitution patterns found in natural flavonoids or to introduce novel functionalities to probe biological activity. mdpi.comnih.gov
Synthesis of Chromanone-Based Scaffolds with Diverse Functionalities for Drug Discovery
The chromanone framework is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. researchgate.netijrpc.comnih.gov this compound provides a versatile platform for the creation of libraries of chromanone-based scaffolds with diverse functionalities for drug discovery. researchgate.net The ability to functionalize both the aromatic ring and the heterocyclic part of the molecule allows for the generation of a wide array of derivatives. acs.orghelsinki.fi
| Position of Functionalization | Synthetic Method | Introduced Functionality | Potential Impact |
| C7 | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Aryl, heteroaryl, amino groups | Modulate target binding and ADME properties |
| C2 | Aldol condensation, Grignard reaction | Alkyl, aryl groups | Alter steric bulk and conformation |
| C3 | Electrophilic/nucleophilic substitution | Halogens, amines, azides | Introduce new pharmacophores |
| C4 (Ketone) | Reduction, Wittig reaction | Hydroxyl, methylene (B1212753) groups | Change polarity and hydrogen bonding capacity |
Development of Peptidomimetics Utilizing Chromanone Scaffolds
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability. nih.gov The rigid framework of the chromanone scaffold makes it an attractive template for the design of peptidomimetics. gu.se By appending amino acid side chains or other pharmacophoric groups onto the chromanone core, it is possible to create molecules that can mimic the secondary structures of peptides, such as β-turns and α-helices, which are often involved in protein-protein interactions. chemrxiv.orgescholarship.org
This compound can be utilized as a starting point for the synthesis of such peptidomimetics. The bromine atom allows for the attachment of various functional groups that can mimic the side chains of amino acids. The ketone group can also be functionalized to introduce further diversity. This approach enables the creation of conformationally constrained molecules that can selectively target specific biological pathways. gu.seresearchgate.net The development of chromanone-based peptidomimetics holds promise for the discovery of new drugs for a variety of diseases. gu.se
Biological Activities and Biochemical Interaction Mechanisms of 7 Bromochroman 3 One Derivatives
Antimicrobial Properties
The antimicrobial potential of chroman-based compounds, including derivatives of 7-Bromochroman-3-one, has been a subject of scientific investigation. These compounds have shown promise in combating various pathogens.
Derivatives of chroman-4-one, a structurally related class of compounds, have been shown to possess notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain spiropyrrolidines that incorporate a chroman-4-one structure have demonstrated activity against S. epidermis and B. subtilus. mdpi.com Specifically, some of these derivatives were more potent than the antibiotic amoxicillin (B794) against S. epidermis. mdpi.com
Furthermore, research into benzimidazole (B57391) derivatives of 6-bromochroman (B1278623) has revealed antibacterial activity against Staphylococcus aureus and Salmonella typhimurium, with some compounds showing efficacy comparable to the reference standard, Cephalexin. researchgate.net The introduction of a bromine atom into the chroman structure is often associated with enhanced antimicrobial action. mdpi.com This is exemplified by the superior antifungal activity of thiochromanone derivatives containing a bromine atom compared to their non-brominated counterparts. mdpi.com
The relationship between the chemical structure of chroman derivatives and their antimicrobial activity is a critical area of study for developing more effective therapeutic agents. The presence and position of substituents on the chroman ring significantly influence their biological function. mdpi.com
Key factors influencing the antimicrobial efficacy include:
Lipophilicity and Hydrophobicity : The ability of a compound to penetrate bacterial cell membranes is often linked to its lipophilicity. Modifications that increase hydrophobicity, such as the addition of alkyl groups or halogens, can enhance antibacterial activity. mdpi.com
Functional Groups : The type and location of functional groups are paramount. For example, the presence of a bromine atom has been shown to be advantageous for antifungal activity in certain chromanone derivatives. mdpi.com In a study of carbazole (B46965) derivatives, those containing bromine were more effective against Gram-negative bacteria, while iodine-substituted carbazoles showed better activity against Gram-positive bacteria. lmaleidykla.lt
Stereochemistry : The three-dimensional arrangement of atoms in a molecule can also impact its interaction with biological targets. The stereochemistry of spiropyrrolidines grafted with chromanone has been a subject of investigation to understand its role in their antimicrobial properties. mdpi.com
A systematic approach to understanding these relationships involves creating and testing a variety of derivatives with different substituents and evaluating their impact on antimicrobial potency. nih.govnih.govfrontiersin.org This allows researchers to identify the structural features that are most important for activity and to design new compounds with improved efficacy.
Antibacterial Efficacy Against Various Pathogens
Neuroprotective Effects
Derivatives of chroman and related structures have been explored for their potential to combat neurodegenerative diseases like Alzheimer's. Their mechanisms of action often involve the inhibition of key enzymes and the modulation of protein aggregation pathways.
Acetylcholinesterase (AChE) is a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibiting AChE can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov
Several studies have synthesized and evaluated various heterocyclic compounds, including those with structural similarities to chromanones, for their AChE inhibitory activity. mdpi.commdpi.comrsc.orgnih.gov For instance, a series of isochroman-4-one (B1313559) derivatives were designed and found to possess potent anti-AChE activity. mdpi.com Molecular modeling and kinetic studies of one such derivative revealed that it acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.com This dual-binding capability is a desirable feature in AChE inhibitors. rsc.org
The development of these inhibitors often involves creating hybrid molecules that combine a known pharmacophore with other chemical moieties to enhance their potency and selectivity. mdpi.com The structure-activity relationship studies are crucial in identifying the optimal combination of structural features for effective AChE inhibition. mdpi.comnih.gov
The aggregation of the amyloid-beta peptide, particularly the Aβ42 isoform, is a central event in the pathology of Alzheimer's disease, leading to the formation of toxic oligomers and amyloid plaques in the brain. nih.govmdpi.combmbreports.org Therefore, compounds that can modulate the aggregation of Aβ42 are of significant therapeutic interest.
Low-molecular-weight inhibitors can influence the aggregation kinetics and pathways of Aβ42. nih.gov Studies on benzofuran (B130515) and benzo[b]thiophene-2-carboxamide (B1267583) derivatives have shown that these compounds can either inhibit or promote Aβ42 aggregation, depending on their specific chemical structure. researchgate.net For example, derivatives with a methoxyphenol group were found to inhibit aggregation, while those with a 4-methoxyphenyl (B3050149) ring accelerated it. researchgate.net
The mechanism of modulation can involve the inhibitor binding to Aβ42 monomers or early-stage aggregates, thereby altering the course of fibril formation. nih.govbiorxiv.org Techniques such as Thioflavin T (ThT) fluorescence assays, transmission electron microscopy (TEM), and NMR spectroscopy are used to study these interactions and the resulting morphological changes in the Aβ42 aggregates. nih.govbiorxiv.org Molecular docking studies can provide insights into the binding modes of these modulators with the Aβ42 peptide. researchgate.net
Potential as Acetylcholinesterase (AChE) Inhibitors
Anticancer Properties
Chroman-4-one derivatives have emerged as a promising class of compounds in the search for new anticancer agents. Research has indicated that these compounds can exhibit significant cytotoxic effects against various cancer cell lines.
For instance, certain derivatives have shown the ability to inhibit the proliferation of breast and colon cancer cells. The proposed mechanism of action for some of these compounds involves the induction of apoptosis, or programmed cell death, through the mitochondrial pathway, as well as the inhibition of cell cycle progression.
The development of hybrid molecules, such as chalcone-azole hybrids, has also been a strategy in the design of novel anticancer agents. nih.gov Furthermore, the introduction of electron-donating groups, like methoxy (B1213986) groups, into the benzene (B151609) ring of various compounds has been shown to enhance their anticancer activity. nih.gov The synthesis of 1,2,3-triazole derivatives has also yielded compounds with antiproliferative activity against human cancer cell lines. rsc.orgbiointerfaceresearch.com
Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7 Breast Cancer Cells)
Derivatives of the chromanone scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can effectively reduce the proliferation of breast cancer cells, such as the MCF-7 and MDA-MB-231 lines. revistabionatura.com The cytotoxic potential is often dose-dependent, with some derivatives showing promising IC50 values in the low micromolar range. nih.govscielo.org
For instance, studies on flavanone (B1672756)/chromanone derivatives in colon cancer cell lines revealed antiproliferative activity with IC50 values between 10 and 30 μM. nih.gov Similarly, certain copper(II) complexes incorporating 8-hydroxyquinoline (B1678124) derivatives have shown high cytotoxic potential against MCF-7 cells, with IC50 values as low as 0.77 ± 0.12 μM. nih.govrsc.org The presence of specific functional groups, such as a bromine atom or a carboxylic acid group, can enhance the cytotoxic effect on MCF-7 cancer cells. scielo.orgrsc.org
The cytotoxic activity of these compounds is not limited to breast cancer. Significant effects have also been observed against lung cancer, colon cancer, and human glioblastoma cell lines. nih.govnih.gov The mechanism behind this cytotoxicity is often linked to the induction of apoptosis. unimi.it
Table 1: Cytotoxicity of Chromanone and Related Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |
|---|---|---|---|
| Flavanone/Chromanone Derivatives | Colon Cancer | 10-30 μM | nih.gov |
| JS-92 (Tetrahydroquinoline with Bromine) | MCF-7 (Breast) | 5.031 μM | scielo.org |
| JS-56 (Tetrahydroquinoline with Cyanide) | MCF-7 (Breast) | 9.74 μM | scielo.org |
| Copper(II) Complex 1 | MCF-7 (Breast) | 1.86 ± 0.27 μM | nih.gov |
| Copper(II) Complex 2 | MCF-7 (Breast) | 0.77 ± 0.12 μM | nih.gov |
| Pd(II) Complex | MCF-7 (Breast) | 1.18 μg/mL | mdpi.com |
| Pd(II) Complex | HepG2 (Liver) | 4.74 μg/mL | mdpi.com |
| Pd(II) Complex | A549 (Lung) | 5.22 μg/mL | mdpi.com |
Mechanistic Basis of Apoptosis Induction (e.g., Reactive Oxygen Species Generation, PI3K Pathway Inhibition)
The apoptotic effects of chromanone derivatives are often mediated by the generation of reactive oxygen species (ROS). researchgate.netplos.org Increased intracellular ROS levels can trigger oxidative stress, leading to programmed cell death. nih.govresearchgate.net This pro-oxidant activity is considered a key mechanism underlying the cytotoxicity of these compounds. nih.gov Studies have shown that treatment with these derivatives can lead to an increase in ROS, which in turn contributes to DNA damage and the induction of apoptosis. nih.govmdpi.com
In addition to ROS generation, the inhibition of the PI3K/Akt/mTOR signaling pathway is another critical mechanism for apoptosis induction. plos.orgnih.gov This pathway is frequently overactive in cancer, promoting cell survival and proliferation. frontiersin.orgnih.govnih.gov By inhibiting key enzymes in this pathway, such as PI3K and mTOR, these derivatives can suppress cell growth and promote apoptosis. nih.govfrontiersin.org Some compounds have been shown to directly bind to and inhibit Akt and mTOR, leading to the downregulation of downstream targets like c-Myc and a decrease in the expression of anti-apoptotic proteins such as Bcl-2. nih.govmdpi.com The inhibition of the PI3K pathway has been shown to be effective in various cancer models, including neuroendocrine tumors and pheochromocytoma cells. nih.gov
Antioxidant Activity
Free Radical Scavenging Capabilities (e.g., DPPH Radical Scavenging Assays)
Derivatives of chromanone have been evaluated for their ability to scavenge free radicals, a key component of antioxidant activity. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used for this evaluation. jst.go.jpmdpi.com Studies have shown that certain 3-benzylidene-4-chromanone (B8775485) derivatives, particularly those containing a catechol (3',4'-dihydroxyl) group, exhibit potent DPPH free radical scavenging activity. jst.go.jp
For example, compounds with a catechol moiety have demonstrated EC50 values in the low micromolar range (e.g., 13-14 μM), indicating strong antioxidant potential. jst.go.jp The presence of the catechol group is considered an important structural feature for this activity. jst.go.jp Other studies on various chromen-2-one and coumarin (B35378) derivatives have also reported significant DPPH scavenging activity, sometimes comparable to or even exceeding that of standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). mdpi.comnih.govpharmpharm.ru The antioxidant activity is often concentration-dependent. acs.org
Table 2: DPPH Radical Scavenging Activity of Chromanone and Related Derivatives
| Compound/Derivative | Activity (EC50/IC50) | Source |
|---|---|---|
| 3-Benzylidene-4-chromanone (with catechol) | 13 µM | jst.go.jp |
| 3-Benzylidene-4-chromanone (with catechol) | 14 µM | jst.go.jp |
| Steroid Chroman Ketals | 44.8-59.1% scavenging at 154.7 μM | acs.org |
| 4-Hydroxycoumarin Derivatives | IC50 comparable to ascorbic acid & BHT | nih.gov |
Interaction with Oxidative Stress Response Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase)
The antioxidant effects of this compound derivatives can also be attributed to their interaction with key enzymes involved in the oxidative stress response, such as superoxide dismutase (SOD) and catalase (CAT). romj.orgnih.gov These enzymes form the body's primary defense against ROS. romj.orgnih.gov SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while catalase breaks down hydrogen peroxide into water and oxygen. romj.orgwikipedia.org
Some compounds, like the coumarin derivative auraptene, have been shown to upregulate the activity of SOD, CAT, and glutathione (B108866) peroxidase. mdpi.com However, the interaction is complex, as some molecules can act as inhibitors of these enzymes. For instance, certain aminoalkanol and triazole derivatives have been identified as inhibitors of catalase. dergipark.org.trmdpi.comnih.gov The inhibition of catalase can lead to an accumulation of hydrogen peroxide, which can enhance oxidative damage and apoptosis, a mechanism that can be exploited in cancer therapy. nih.gov The balance of activating or inhibiting these enzymes is crucial, as excessive inhibition can lead to harmful levels of oxidative stress. mdpi.com
Activation of the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. frontiersin.org Activation of Nrf2 leads to the transcription of a suite of antioxidant and detoxifying genes, including those for heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione metabolism. mdpi.comnih.govpeerj.com
Several studies have indicated that chromanone-related structures, such as chalcones and coumarins, can activate the Nrf2-ARE (Antioxidant Response Element) pathway. mdpi.comnih.gov This activation can be triggered by the ability of these compounds to induce moderate levels of ROS, which in turn leads to the dissociation of Nrf2 from its inhibitor, Keap1, allowing it to translocate to the nucleus and initiate gene expression. frontiersin.org For example, certain chalcone (B49325) derivatives have been shown to trigger the Nrf2-ARE pathway, leading to increased levels of protective enzymes and glutathione. mdpi.com This activation of the Nrf2 pathway is considered a key mechanism for the antioxidant and cytoprotective effects of these compounds. frontiersin.orgnih.gov
Enzyme Inhibitory Properties
Beyond their interactions with antioxidant enzymes, this compound and its related structures have shown inhibitory activity against a range of other enzymes, which contributes to their therapeutic potential.
Notably, chromanone derivatives have been identified as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). researchgate.netresearchgate.net Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's and Parkinson's diseases. researchgate.net
In the context of diabetes, certain 3-benzylidene-4-chromanone derivatives have demonstrated potent α-glucosidase inhibitory activity, with IC50 values in the micromolar range. jst.go.jp This enzyme is a target for controlling postprandial hyperglycemia. jst.go.jp Some pyrazole-based derivatives have also shown inhibitory effects on both α-amylase and α-glucosidase. ekb.eg
Furthermore, chromanone derivatives have been explored as inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory pathways. epo.org The ability to inhibit such a diverse range of enzymes highlights the broad pharmacological potential of the chromanone scaffold.
Table 3: Enzyme Inhibitory Activity of Chromanone and Related Derivatives
| Compound Class | Target Enzyme | Activity (IC50) | Disease/Condition | Source |
|---|---|---|---|---|
| 3-Benzylidene-4-chromanone | α-Glucosidase | 15 µM | Diabetes | jst.go.jp |
| 3-Benzylidene-4-chromanone | α-Glucosidase | 25 µM | Diabetes | jst.go.jp |
| 3-Benzylidene-4-chromanone | α-Glucosidase | 28 µM | Diabetes | jst.go.jp |
| Pyrazole-based derivative | Acetylcholinesterase | 51.26 ± 0.02 % inhibition | Alzheimer's Disease | ekb.eg |
| Chromanone derivative | Monoamine Oxidase B (MAO-B) | Potent inhibition | Neurodegenerative Disease | researchgate.net |
| Chromanone oxime derivative | 5-Lipoxygenase (5-LO) | Inhibitory properties | Inflammation | epo.org |
Inhibition of Protein Kinases and Phosphoinositide 3-kinase (PI3K)
Chromanone derivatives have demonstrated notable inhibitory activity against protein kinases, which are crucial regulators of cellular processes. For instance, a series of chromone-2-aminothiazole derivatives were designed and synthesized, with some compounds showing potent inhibition of protein kinase CK2. nih.gov One particular derivative, compound 5i, emerged as a highly effective CK2 inhibitor with an IC50 value of 0.08 μM. nih.gov This inhibition was associated with potent anti-proliferative activity against HL-60 tumor cells (IC50 = 0.25 μM). nih.gov Further investigation confirmed that this compound directly binds to CK2, leading to apoptosis and cell cycle arrest in HL-60 cells. nih.gov
The Phosphoinositide 3-kinase (PI3K) pathway, frequently dysregulated in cancer, has also been a target for chromanone-based inhibitors. nih.govoncotarget.com The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. oncotarget.comfrontiersin.org Natural products with a chromone (B188151) core, such as quercetin, have been identified as moderate pan-PI3K inhibitors. oncotarget.com This has spurred the development of synthetic derivatives. For example, new 7-azaindole (B17877) derivatives were designed as PI3K inhibitors, with some showing better antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) than the known inhibitor BKM120. nih.gov These derivatives were found to reduce the levels of phospho-AKT and induce apoptosis, confirming their potential as PI3K inhibitors. nih.gov
Table 1: Inhibitory Activity of Selected Chromanone Derivatives against Protein Kinases and PI3K
| Compound/Derivative | Target | IC50 Value | Cell Line | Biological Effect | Reference |
|---|---|---|---|---|---|
| Compound 5i | Protein Kinase CK2 | 0.08 μM | HL-60 | Anti-proliferative, Apoptosis, Cell cycle arrest | nih.gov |
| FD2054 | PI3K | Not specified | MCF-7, MDA-MB-231 | Antiproliferative, Reduced phospho-AKT, Apoptosis | nih.gov |
| FD2078 | PI3K | Not specified | MCF-7, MDA-MB-231 | Antiproliferative, Reduced phospho-AKT, Apoptosis | nih.gov |
| Quercetin | Pan-PI3K | ~3.8 μM (for PI3Kα) | Not specified | Moderate pan-PI3K inhibition | oncotarget.com |
Selective Inhibition of Sirtuin 2 (SIRT2)
Functionalized chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III lysine (B10760008) deacetylase. gu.se SIRT2 is implicated in various pathological conditions, including cancer and neurodegenerative diseases. helsinki.fi Studies have shown that trisubstituted 2-alkyl-chroman-4-ones can act as selective SIRT2 inhibitors with IC50 values in the low micromolar range. helsinki.fi
Novel chroman-4-one and chromone-based SIRT2 inhibitors have been developed to improve pharmacokinetic properties while retaining high SIRT2 selectivity and potent inhibitory activity. helsinki.fi Two such chroman-4-one derivatives demonstrated significant antiproliferative effects in breast (MCF-7) and lung (A549) cancer cell lines, which correlated with their SIRT2 inhibition potency. gu.sehelsinki.fi These compounds were also shown to increase the acetylation level of α-tubulin, a known SIRT2 substrate, indicating that SIRT2 is a likely target in these cancer cells. gu.sehelsinki.fi
Table 2: SIRT2 Inhibition by Chroman-4-one Derivatives
| Compound Class | Key Feature | IC50 Range | Cell Lines Tested | Biological Effect | Reference |
|---|---|---|---|---|---|
| Trisubstituted 2-alkyl-chroman-4-ones | 2-alkyl substitution | Low micromolar | Not specified | Selective SIRT2 inhibition | helsinki.fi |
| Chroman-4-one derivatives | 2-pyridylethyl substituents | Not specified | MCF-7 (breast), A549 (lung) | Reduced cancer cell proliferation, Increased α-tubulin acetylation | gu.sehelsinki.fi |
| Chromone-based derivatives | Tetrasubstituted | Moderately potent | Not specified | Selective SIRT2 inhibition | helsinki.fi |
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid and are well-established targets for anti-inflammatory drugs. nih.govscielo.org.mx The two main isoforms are COX-1 and COX-2. nih.gov While specific studies on this compound itself as a COX inhibitor are not detailed, related chromanone and oxindole (B195798) structures have been investigated for this activity.
For example, newly synthesized 1,3-dihydro-2H-indolin-2-one derivatives were evaluated for their COX-2 inhibitory activity. mdpi.com Several of these compounds, such as 4e, 9h, and 9i, showed good COX-2 inhibitory activities with IC50 values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM, and 3.34 ± 0.05 µM, respectively. mdpi.com Molecular docking studies suggested these compounds bind effectively to the COX-2 active site. mdpi.com Similarly, novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone have been synthesized and shown to inhibit both COX-1 and COX-2, with all tested compounds being more potent against COX-2 than the reference drug Meloxicam. mdpi.com
Inhibition of KatG in Mycobacterium tuberculosis
While direct inhibition of KatG by this compound derivatives is not explicitly documented in the provided results, the broader class of chroman-4-one and related heterocyclic compounds has been explored for antimycobacterial properties. researchgate.netnih.gov Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health issue. nih.govfrontiersin.org
Research into novel anti-TB agents has identified various heterocyclic scaffolds as promising starting points. For instance, new arylated quinoline (B57606) carboxylic acids have shown activity against both replicating and non-replicating Mtb, with some derivatives inhibiting DNA gyrase. nih.gov Other studies have focused on inhibitors of enzymes in the Mur pathway, which is essential for bacterial cell wall synthesis. mdpi.com Although the specific interaction of this compound derivatives with KatG is not specified, the general interest in chromanone-like structures for anti-TB drug discovery suggests this could be a potential area for future investigation. researchgate.net
Inhibition of Insulin-Degrading Enzyme (IDE)
Insulin-degrading enzyme (IDE) is a zinc metalloprotease involved in the degradation of several key peptides, including insulin, amylin, and glucagon. nih.govplos.org As such, it is a potential therapeutic target for type 2 diabetes. nih.govnih.gov The inhibition of IDE can lead to increased levels of these hormones, resulting in improved glucose tolerance and slower gastric emptying. nih.gov
While the direct inhibition of IDE by this compound derivatives is not specifically reported, the broader context of enzyme inhibition by small molecules is relevant. Research has led to the discovery of potent and selective IDE inhibitors from other chemical classes, such as macrocyclic compounds. nih.govnih.gov These studies demonstrate the feasibility of targeting IDE to modulate glucose homeostasis. nih.gov Given the diverse enzymatic inhibitory profile of chromanone derivatives, exploring their potential interaction with IDE could be a worthwhile avenue of research.
Modulation of Gene Expression and Cellular Signaling Pathways
Chromanone derivatives can influence cellular function by modulating gene expression and interfering with signaling pathways. jst.go.jp The activation of cellular signaling pathways is a common feature upon infection by viruses like human cytomegalovirus (HCMV), and compounds that can modulate these pathways are of significant interest. nih.gov
Signaling cascades, such as those involving mitogen-activated protein kinases (MAPKs), can be affected by small molecules, leading to changes in gene expression. mdpi.com For example, the activation of transcription factors can be altered, which in turn modifies cellular processes. plos.org The work on chromone derivatives as protein kinase inhibitors demonstrates a direct mechanism by which these compounds can impact cellular signaling. nih.gov By inhibiting kinases like CK2, these derivatives can affect downstream signaling events, including the α-catenin/Akt pathway and the PARP/Survivin pathway, ultimately leading to cellular responses like apoptosis. nih.gov
Interactions with Metabolic Pathways (e.g., Cytochrome P450 Enzymes)
The interaction of drug candidates with metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, is a critical aspect of drug development. pensoft.netnih.gov These enzymes are responsible for the metabolism of a vast number of drugs and other xenobiotics. cambridgemedchemconsulting.comnih.gov Inhibition or induction of CYP enzymes can lead to significant drug-drug interactions. nih.govcambridgemedchemconsulting.com
The main CYP isoforms involved in drug metabolism include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. evotec.com While specific data on the interaction of this compound derivatives with CYP enzymes is not available in the search results, it is a crucial area of investigation for any compound intended for therapeutic use. In vitro assays using human liver microsomes are standard for evaluating the potential of a compound to inhibit various CYP isoforms. pensoft.netevotec.com Such studies would determine the IC50 values for each major isoform, providing insight into the potential for metabolic drug interactions.
Table 3: Common Cytochrome P450 Isoforms and Their Relevance
| CYP Isoform | Importance in Drug Metabolism | Example Substrates/Inhibitors | Reference |
|---|---|---|---|
| CYP1A2 | Metabolism of drugs like caffeine (B1668208) and theophylline; induced by smoking. | Caffeine, Theophylline, α-Naphthoflavone (inhibitor) | pensoft.netnih.govnih.gov |
| CYP2D6 | Metabolism of over 30 clinically used drugs, including beta-blockers and antidepressants. | Quinidine (inhibitor), Metoprolol | pensoft.netnih.gov |
| CYP3A4 | Most abundant CYP in the liver; metabolizes a large percentage of clinical drugs. | Ketoconazole (inhibitor), Midazolam | pensoft.netnih.gov |
| CYP2C9 | Metabolizes drugs such as warfarin (B611796) and non-steroidal anti-inflammatory drugs (NSAIDs). | Sulfaphenazole (inhibitor), Tolbutamide | nih.govevotec.com |
| CYP2C19 | Involved in the metabolism of proton pump inhibitors and some antidepressants. | (+)-N-3-benzylnirvanol (inhibitor), Omeprazole | nih.govevotec.com |
DNA and Protein Interaction Mechanisms
Investigation of π-π Stacking Interactions with Aromatic Residues in Proteins
The interaction between small molecule ligands and proteins is a cornerstone of drug action. For aromatic compounds like this compound derivatives, π-π stacking interactions with the aromatic side chains of amino acid residues within a protein's binding pocket are a significant contributor to binding affinity and specificity. nih.gov These interactions arise from the attractive, non-covalent forces between the electron clouds of aromatic rings. wikipedia.org The aromatic amino acids, namely phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp), are common partners for such interactions. nih.govd-nb.info
The bromine atom at the 7-position of the chroman-3-one (B94795) scaffold influences the electronic properties of the aromatic ring, which can, in turn, affect the strength and nature of π-π stacking interactions. While specific experimental data for this compound derivatives are not extensively documented in publicly available literature, the principles derived from studies on similar chromanone structures are applicable. Computational docking studies on related chromone derivatives have shown that the chromone nucleus can participate in T-shaped π-π stacking with tyrosine residues. The stability of such protein-ligand complexes is often enhanced by these aromatic interactions.
To illustrate the potential interactions, a hypothetical docking study of a generic this compound derivative with a model protein active site containing aromatic residues is presented below. The binding energies are representative of typical π-π stacking contributions.
| Aromatic Residue | Interaction Type | Estimated Binding Energy Contribution (kcal/mol) |
| Phenylalanine (Phe) | Parallel-displaced π-π stacking | -2.5 to -4.0 |
| Tyrosine (Tyr) | T-shaped π-π stacking | -2.0 to -3.5 |
| Tryptophan (Trp) | Parallel-displaced π-π stacking | -3.0 to -5.0 |
This table presents hypothetical data based on typical binding energies for π-π stacking interactions as specific experimental values for this compound are not available in the cited literature.
Studies on DNA Binding Properties and Modes
DNA is a primary target for many therapeutic agents, particularly in the realm of anticancer drug development. researchgate.net Small molecules can interact with DNA through several modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. The planar aromatic system of chromanone derivatives makes them potential candidates for DNA intercalators. researchgate.net
The process of intercalation involves the insertion of the planar part of a molecule between the stacked base pairs of the DNA double helix. This leads to a distortion of the DNA structure, which can interfere with replication and transcription, ultimately leading to cellular apoptosis. Viscosity measurements are a reliable method to distinguish between intercalation and other binding modes; an increase in the viscosity of a DNA solution upon addition of a compound is indicative of intercalation, as the DNA helix must lengthen to accommodate the intercalating agent. researchgate.net
While direct experimental studies on the DNA binding of this compound derivatives are not widely reported, the structural similarities to other DNA-binding chromanones allow for informed predictions. Molecular docking studies with B-DNA have been used to visualize the potential binding modes of related 3-formylchromone derivatives, revealing a partial intercalative mechanism. researchgate.net The binding constants (K_b) for these interactions are typically in the range of 10^4 to 10^5 M⁻¹, indicating a moderate to strong binding affinity. researchgate.net
The following table summarizes the potential DNA binding characteristics of a hypothetical this compound derivative, based on data from related compounds.
| Method | Observation | Inferred Binding Mode | Binding Constant (K_b) (M⁻¹) |
| UV-Vis Spectroscopy | Hypochromism and Bathochromic shift | Intercalation | ~ 5 x 10⁴ |
| Fluorescence Spectroscopy | Quenching of Ethidium Bromide fluorescence | Competitive Intercalation | ~ 8 x 10⁴ |
| Viscosity Measurement | Increase in relative viscosity of DNA | Intercalation | - |
| Molecular Docking | Planar moiety inserted between base pairs | Intercalation/Groove Binding | - |
This table contains representative data based on studies of structurally similar chromanone derivatives, as specific experimental data for this compound is not available in the cited literature.
Future Directions and Research Perspectives
Exploration of Undiscovered Synthetic Routes for Enhanced Yield and Sustainability
The development of novel and efficient synthetic methodologies for 7-bromochroman-3-one and its derivatives is paramount. Future research will likely focus on creating more sustainable and higher-yielding reaction pathways. This includes the exploration of new catalysts, solvent systems, and reaction conditions to improve upon existing methods. For instance, the use of greener solvents and reagents, as well as catalytic systems that can be recycled, will be a significant area of investigation. Furthermore, developing one-pot synthesis procedures that minimize purification steps and reduce waste is a key objective.
Advanced Mechanistic Insights into Complex Reaction Systems
A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and designing new synthetic strategies. Advanced computational and experimental techniques can provide valuable insights into the transition states and intermediates of these reactions. For example, density functional theory (DFT) calculations can be employed to model reaction pathways and predict the regioselectivity and stereoselectivity of various transformations. Such studies can elucidate the electronic and steric factors that govern the reactivity of the chromanone core.
High-Throughput Screening and Computational Design of Novel Derivatives
The combination of high-throughput screening (HTS) and computational design represents a powerful approach for the rapid discovery of novel this compound derivatives with desired properties. rsc.orgresearchgate.net HTS allows for the rapid testing of large libraries of compounds against biological targets, while computational methods can be used to design and prioritize candidate molecules for synthesis. youtube.com This integrated approach can significantly accelerate the drug discovery process by identifying promising lead compounds with enhanced potency and selectivity. tandfonline.com For example, virtual screening of computationally generated libraries of this compound analogs can identify potential inhibitors of specific enzymes or receptors. rsc.org
Elucidation of Undiscovered Biological Targets and Pathways Mediated by this compound Derivatives
While some biological activities of this compound derivatives have been reported, a vast landscape of potential molecular targets and signaling pathways remains to be explored. Future research should aim to identify novel biological targets for these compounds and elucidate their mechanisms of action. This can be achieved through a variety of techniques, including affinity chromatography, proteomics, and genetic screening approaches. Identifying the specific proteins and cellular pathways that interact with this compound derivatives will be critical for understanding their therapeutic potential and for the rational design of new drugs. For instance, derivatives of the related chroman-4-one scaffold have shown activity as sirtuin inhibitors, suggesting a potential area of investigation for this compound analogs. gu.se
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Bromochroman-3-one, and how can researchers optimize yields?
- Methodological Answer : The synthesis typically involves bromination of chroman-3-one using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light). Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., CCl₄ vs. DCM), and temperature . For reproducibility, document reaction times, purification methods (e.g., column chromatography with silica gel), and characterization data (e.g., melting point, NMR) .
Q. Which spectroscopic techniques are critical for confirming the identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include the carbonyl carbon (~200 ppm in ¹³C NMR) and aromatic protons (δ 6.8–7.5 ppm in ¹H NMR) adjacent to the bromine substituent .
- IR Spectroscopy : Confirm the ketone group (C=O stretch ~1700 cm⁻¹) and C-Br bond (~600 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion peaks at m/z 228/230 (M⁺ with Br isotope pattern) .
- Cross-validate with elemental analysis for C₉H₇BrO₂ .
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer : Solubility variations may arise from crystallinity differences or impurities. Standardize testing by:
- Using USP-grade solvents (e.g., DMSO, ethanol) under controlled temperatures (25°C ± 1°C).
- Reporting saturation concentrations via UV-Vis calibration curves .
- Comparing results with literature using Hansen solubility parameters .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Contradictions may stem from catalyst systems or steric effects.
- Experimental Design : Compare Pd-catalyzed (e.g., Suzuki-Miyaura) vs. Cu-mediated reactions under inert atmospheres .
- Data Analysis : Use kinetic studies (e.g., HPLC monitoring) to track intermediate formation. Address outliers via control experiments (e.g., ligand screening) .
- Literature Reconciliation : Differentiate between aryl vs. alkyl boronic acid partners, as electronic effects influence reactivity .
Q. How can computational methods predict the regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Calculate Fukui indices to identify nucleophilic sites (e.g., para to Br vs. meta to ketone) .
- Transition State Modeling : Compare activation energies for bromine-directed vs. ketone-directed pathways .
- Validation : Correlate computational results with experimental product ratios (e.g., GC-MS analysis) .
Q. What methodologies ensure high purity of this compound for mechanistic studies?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate ≥99% purity .
- Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to minimize co-crystallization of byproducts .
- Quality Control : Perform differential scanning calorimetry (DSC) to verify melting point consistency (±1°C) .
Data Presentation and Replication Guidelines
Q. How should researchers present spectral data for this compound to enhance reproducibility?
- Methodological Answer :
-
NMR : Report solvent, frequency (e.g., 400 MHz), and internal standard (e.g., TMS) .
-
MS : Specify ionization mode (EI/ESI) and resolution (e.g., high-resolution TOF) .
-
Tables : Include peak assignments with δ/ppm, multiplicity, and coupling constants (see Table 1) .
Table 1 : Representative ¹H NMR Data for this compound (CDCl₃, 400 MHz)
Proton Position δ (ppm) Multiplicity J (Hz) H-5 7.42 d 8.4 H-6 6.88 d 8.4 H-8 4.55 t 6.0
Q. What frameworks guide the formulation of research questions on this compound’s biological activity?
- Methodological Answer : Apply FINER criteria:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
